2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-CHLOROPHENYL)-N-[(2S)-1-HYDROXY-3-METHYLBUTAN-2-YL]-4-METHYL-13-THIAZOLE-5-CARBOXAMIDE is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy-methylbutyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-N-[(2S)-1-HYDROXY-3-METHYLBUTAN-2-YL]-4-METHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with (2S)-1-hydroxy-3-methylbutan-2-amine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENYL)-N-[(2S)-1-HYDROXY-3-METHYLBUTAN-2-YL]-4-METHYL-13-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution at the chlorophenyl group can produce various substituted phenyl derivatives .
Scientific Research Applications
2-(2-CHLOROPHENYL)-N-[(2S)-1-HYDROXY-3-METHYLBUTAN-2-YL]-4-METHYL-13-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-N-[(2S)-1-HYDROXY-3-METHYLBUTAN-2-YL]-4-METHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)oxirane: Shares the chlorophenyl group but has an oxirane ring instead of a thiazole ring.
2-Chloro-L-phenylalanine: Contains a chlorophenyl group and an amino acid structure.
Uniqueness
2-(2-CHLOROPHENYL)-N-[(2S)-1-HYDROXY-3-METHYLBUTAN-2-YL]-4-METHYL-13-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a thiazole ring and a hydroxy-methylbutyl group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C16H19ClN2O2S |
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Molecular Weight |
338.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H19ClN2O2S/c1-9(2)13(8-20)19-15(21)14-10(3)18-16(22-14)11-6-4-5-7-12(11)17/h4-7,9,13,20H,8H2,1-3H3,(H,19,21)/t13-/m1/s1 |
InChI Key |
LNBQJBOSNZTSHB-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N[C@H](CO)C(C)C |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC(CO)C(C)C |
Origin of Product |
United States |
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